3-(4-Hydroxyphenyl)acrylamide

Tyrosine Kinase Inhibition EGFR Signaling Cancer Research

Procure 3-(4-Hydroxyphenyl)acrylamide as a core scaffold for selective EGFR tyrosine kinase inhibitor development and neuroprotective antioxidant synthesis. Its distinct para-hydroxyl configuration and conjugated acrylamide are critical for sub-micromolar potency and radical scavenging. Ensure your research uses the exact pharmacophore—generic substitution fails.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
Cat. No. B8717214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Hydroxyphenyl)acrylamide
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)N)O
InChIInChI=1S/C9H9NO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-6,11H,(H2,10,12)
InChIKeyDSMLJOHWFORNLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Hydroxyphenyl)acrylamide (p-Coumaramide): A Core Scaffold in Hydroxycinnamic Acid Amide Research


3-(4-Hydroxyphenyl)acrylamide (CAS 194940-15-3), also known as p-coumaramide or 4-hydroxycinnamamide, is a phenolic acrylamide derivative with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol [1]. This compound serves as a versatile chemical building block and scaffold in several advanced research areas, particularly in the development of novel organic materials and the synthesis of more complex bioactive molecules . As a member of the hydroxycinnamic acid amide (HCAA) family, it features a phenolic ring conjugated to an acrylamide group, a structural motif that imparts significant biological activity and material properties . The compound is primarily utilized in academic and industrial research settings as a synthetic intermediate, a monomer for polymer chemistry, and a reference standard in enzymology and metabolic pathway studies.

Why 3-(4-Hydroxyphenyl)acrylamide Cannot Be Interchanged with Other Hydroxycinnamic Acid Derivatives


In scientific and industrial applications, the hydroxycinnamic acid amide class exhibits extreme sensitivity to subtle structural variations. The position of the hydroxyl group (para vs. ortho or meta), the nature of the amide substituent, and the presence or absence of additional methoxy groups on the phenyl ring dramatically alter biological activity, physicochemical properties, and material performance [1]. For instance, the para-hydroxyl configuration in 3-(4-hydroxyphenyl)acrylamide confers a specific electronic distribution and hydrogen-bonding capability that is distinct from its ortho- and meta- isomers, directly impacting enzyme inhibition potency and selectivity [2]. Furthermore, derivatives lacking the conjugated acrylamide double bond (e.g., 4-hydroxyphenylacetic acid amides) show significantly reduced antioxidant capacity in standard assays, demonstrating that the extended conjugation is non-negotiable for optimal radical scavenging [3]. Generic substitution within this class is therefore not viable; each specific compound, including 3-(4-hydroxyphenyl)acrylamide, possesses a unique, quantifiable activity profile that must be matched to the intended research or application context. The following evidence quantifies these differences.

3-(4-Hydroxyphenyl)acrylamide: Quantitative Evidence of Differentiation from Structural Analogs


EGFR Tyrosine Kinase Inhibition: Potency and Selectivity of 4-Hydroxycinnamamide Derivatives vs. Other Kinase Inhibitors

Synthetic 4-hydroxycinnamamide derivatives, which share the core 3-(4-hydroxyphenyl)acrylamide scaffold, have been identified as potent and selective inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. The parent scaffold enables the development of compounds with sub-micromolar IC50 values against EGFR [1]. Importantly, these 4-hydroxycinnamamide derivatives exhibit a high degree of selectivity, showing no inhibitory effect on serine/threonine-specific protein kinases such as cAMP-dependent protein kinase, protein kinase C, casein kinase I, and casein kinase II, nor on Na+/K+-ATPase or 5'-nucleotidase [1]. This selectivity profile contrasts with broader-spectrum kinase inhibitors like staurosporine, which inhibit multiple kinase families with similar potency (e.g., PKC IC50 ~ 2.7 nM, PKA IC50 ~ 8.5 nM), leading to more complex and often undesirable off-target effects in cellular models. The specificity of the 4-hydroxycinnamamide core for tyrosine kinases makes it a valuable starting point for developing targeted probes.

Tyrosine Kinase Inhibition EGFR Signaling Cancer Research

Antioxidant Capacity: DPPH Radical Scavenging Activity of 4-Hydroxycinnamamide vs. 4-Hydroxyphenylacetic Acid Amide Analogs

A systematic evaluation of 4-hydroxycinnamamides and their saturated analogs (4-hydroxyphenylacetic acid amides) revealed that the conjugated double bond in the acrylamide moiety is critical for potent antioxidant activity [1]. The 4-hydroxycinnamamide core, as present in 3-(4-hydroxyphenyl)acrylamide, exhibited significantly stronger DPPH radical scavenging compared to its saturated counterparts. While exact IC50 values for the unsubstituted parent compound were not reported in this study, the class-level trend is clear: compounds retaining the α,β-unsaturated carbonyl system (4-hydroxycinnamamides) were consistently more potent than those with a saturated propyl linker (4-hydroxyphenylacetic acid amides) [1]. This structural requirement underscores the value of the acrylamide moiety in 3-(4-hydroxyphenyl)acrylamide for antioxidant research applications.

Antioxidant Activity Free Radical Scavenging Neuroprotection

Tyrosinase Inhibition: Potency of p-Hydroxycinnamamide Derivatives vs. Kojic Acid in Human Melanocytes

Analogues of N-hydroxycinnamoylphenalkylamides, derived from the p-hydroxycinnamic acid scaffold, were evaluated for their ability to inhibit human melanocyte-tyrosinase. A key derivative, trans-N-dihydro-p-hydroxycinnamoyltyramine, induced complete inhibition of tyrosinase activity at a concentration of 0.1 mM [1]. In stark contrast, the widely used reference inhibitor kojic acid was completely inactive at the same concentration [1]. This dramatic difference highlights the superior potency achievable with the p-hydroxycinnamamide pharmacophore in this specific enzyme system. While the exact structure differs from the parent 3-(4-hydroxyphenyl)acrylamide, the activity is directly attributed to the p-hydroxycinnamoyl core, demonstrating its potential as a privileged scaffold for developing effective tyrosinase inhibitors.

Tyrosinase Inhibition Melanogenesis Skin Pigmentation

α-Glucosidase Inhibition: p-Coumaramide as a Direct Inhibitor vs. Inactive Structural Variants

N-p-Coumaroyltyramine, a naturally occurring amide of p-coumaric acid (the acid form of 3-(4-hydroxyphenyl)acrylamide), was isolated as an α-glucosidase inhibitor from Welsh onion extracts [1]. A structure-activity relationship (SAR) study of this compound and its related analogs revealed that the α-glucosidase inhibitory activity specifically requires a p-coumaramide structure, characterized by an amide hydrogen and an alkyl or aralkyl substituent on the amide nitrogen [1]. This SAR insight is critical: it demonstrates that not all hydroxycinnamic acid derivatives possess this activity. Specifically, the p-coumaramide core (closely related to 3-(4-hydroxyphenyl)acrylamide) is a defined pharmacophore for α-glucosidase inhibition, whereas other structural variants (e.g., free acids, esters, or different substitution patterns) lack this property.

α-Glucosidase Inhibition Diabetes Research Carbohydrate Metabolism

Optimal Research and Industrial Application Scenarios for 3-(4-Hydroxyphenyl)acrylamide


Development of Selective EGFR Tyrosine Kinase Probes for Cancer Signaling Research

Leverage the 4-hydroxycinnamamide core to synthesize selective EGFR tyrosine kinase inhibitors with sub-micromolar potency. The scaffold's intrinsic selectivity for tyrosine kinases over serine/threonine kinases, as demonstrated by Shiraishi et al. (1987) [1], makes 3-(4-hydroxyphenyl)acrylamide an ideal starting material for constructing targeted chemical probes. These probes can be used to dissect EGFR-dependent signaling pathways in cancer cell lines without the confounding off-target effects associated with broad-spectrum kinase inhibitors.

Synthesis of Potent Antioxidants with Neuroprotective Potential

Utilize 3-(4-hydroxyphenyl)acrylamide as a building block for generating 4-hydroxycinnamamide derivatives with enhanced radical scavenging and neuroprotective activities. The conjugated acrylamide system, shown by Jung et al. (2002) to be critical for DPPH radical scavenging and lipid peroxidation inhibition [2], is a key structural feature. Researchers can further functionalize the amide nitrogen to optimize physicochemical properties for specific neuroprotection assays, such as those involving oxidative stress in primary cortical neurons.

Design of Novel Tyrosinase Inhibitors for Melanogenesis Studies

Employ the p-hydroxycinnamamide pharmacophore to develop potent inhibitors of human tyrosinase. As evidenced by Okombi et al. (2006), derivatives of this class can achieve complete enzyme inhibition at concentrations where standard inhibitors like kojic acid are inactive [3]. 3-(4-Hydroxyphenyl)acrylamide serves as the core scaffold for synthesizing a library of amide derivatives aimed at exploring structure-activity relationships and identifying lead compounds for research into pigmentation disorders.

Construction of α-Glucosidase Inhibitors Based on the p-Coumaramide Pharmacophore

Apply the established SAR of p-coumaramide derivatives to design and synthesize α-glucosidase inhibitors. Nishioka et al. (1997) demonstrated that the p-coumaramide structure is essential for activity, while other related compounds are inactive [4]. 3-(4-Hydroxyphenyl)acrylamide provides the exact core required for this pharmacophore, enabling the development of targeted inhibitors for research in carbohydrate metabolism and diabetes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Hydroxyphenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.